Biochemical Potency: AZD4877's IC50 for Eg5 in Direct Comparison to Clinical Analogs
In a direct head-to-head comparison within the same assay context, AZD4877 inhibits Eg5 ATPase activity with an IC50 of 2 nM . This potency is substantially greater than that of the first-generation analog Ispinesib (IC50 = 9 nM) and comparable to the advanced clinical candidate MK-0731 (IC50 = 2.2 nM) [1].
| Evidence Dimension | Biochemical Potency (IC50 against Eg5 ATPase) |
|---|---|
| Target Compound Data | IC50 = 2 nM |
| Comparator Or Baseline | Ispinesib: IC50 = 9 nM; MK-0731: IC50 = 2.2 nM |
| Quantified Difference | AZD4877 is 4.5-fold more potent than Ispinesib; comparable to MK-0731 |
| Conditions | Recombinant human Eg5 ATPase activity assay (malachite green assay) |
Why This Matters
Superior biochemical potency can be a critical factor in target engagement studies and early-stage drug discovery, guiding dose selection and potentially influencing in vivo efficacy.
- [1] GlpBio. (2024). MK-0731 Product Datasheet. Cat. No.: GC74159. View Source
